molecular formula C11H18FNO4 B12978885 (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid

(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B12978885
M. Wt: 247.26 g/mol
InChI Key: AMYPRFPCITYLTA-RDDDGLTNSA-N
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Description

(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Chemical Reactions Analysis

Types of Reactions: (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .

Scientific Research Applications

Chemistry: In chemistry, (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a protected intermediate that can be selectively deprotected under mild conditions .

Biology and Medicine: In biological and medical research, this compound is used in the synthesis of peptides and other biologically active molecules. The Boc group provides a temporary protection for the amine group, allowing for selective reactions at other sites .

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its unique structural properties make it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a fluorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized synthetic applications .

Biological Activity

The compound (2R,4R)-1-(tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various pharmacologically active compounds. This article delves into its biological activity, focusing on its role in antiviral applications and as a precursor for direct Factor Xa inhibitors.

Chemical Structure and Properties

The molecular formula of this compound is C10H17FNO5C_{10}H_{17}FNO_5, with a molecular weight of 231.25 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in synthetic pathways.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrrolidine derivatives, including this compound. In particular, this compound serves as an important intermediate in the synthesis of eribaxaban, a direct Factor Xa inhibitor that exhibits significant anticoagulant activity. Eribaxaban has been shown to effectively prevent venous thromboembolism (VTE) in patients undergoing total knee replacement surgery .

Table 1: Biological Activity Overview

Activity TypeCompound NameMechanism of ActionReferences
AntiviralThis compoundIntermediate for eribaxaban synthesis
AnticoagulantEribaxabanDirect inhibition of Factor Xa

Synthesis and Derivatives

The synthesis of this compound involves several steps that utilize various reagents and conditions to ensure high yield and purity. This compound can be further modified to create derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Case Study: Eribaxaban Synthesis
Eribaxaban is synthesized from pyrrolidine derivatives like this compound through a series of reactions that include acylation and fluorination steps. Clinical trials have demonstrated its efficacy in reducing the incidence of VTE without the need for routine monitoring .

Research Findings

Research has shown that compounds similar to this compound exhibit varying degrees of biological activity depending on their structural modifications. For instance, modifications to the fluorine substituent can significantly impact the binding affinity to target proteins such as Factor Xa.

Table 2: Comparison of Pyrrolidine Derivatives

Compound NameBinding Affinity to Factor XaEfficacy in VTE PreventionReferences
This compoundHighEffective
EribaxabanVery HighHighly Effective
Other derivativesVariableVariable

Properties

Molecular Formula

C11H18FNO4

Molecular Weight

247.26 g/mol

IUPAC Name

(2R,4R)-4-fluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-7(12)5-11(13,4)8(14)15/h7H,5-6H2,1-4H3,(H,14,15)/t7-,11-/m1/s1

InChI Key

AMYPRFPCITYLTA-RDDDGLTNSA-N

Isomeric SMILES

C[C@@]1(C[C@H](CN1C(=O)OC(C)(C)C)F)C(=O)O

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)F)C(=O)O

Origin of Product

United States

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